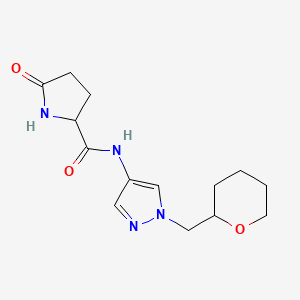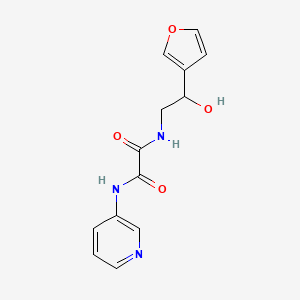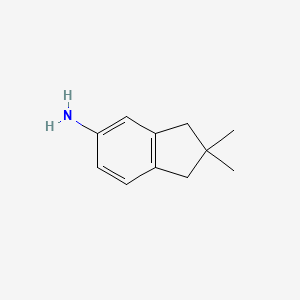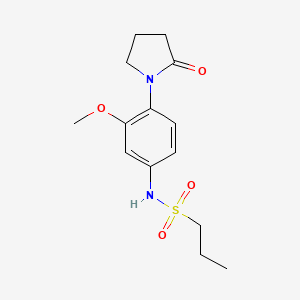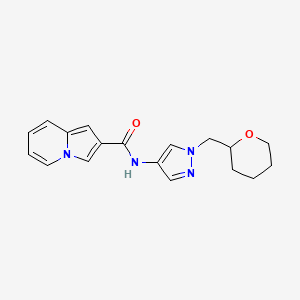![molecular formula C24H15F5N2O2S B2476991 3'-(3,4-Difluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione CAS No. 894563-68-9](/img/structure/B2476991.png)
3'-(3,4-Difluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a spiro[indoline-3,2’-thiazolidine] ring system, a difluorophenyl group, and a trifluoromethylbenzyl group . These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the available literature, similar compounds are often synthesized through reactions like the [3 + 2] annulation reaction . This involves the reaction of sulfur ylides and β-ketothioamides to produce thiazoline and spiro[indoline-3,3’-thiophene] scaffolds .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spiro[indoline-3,2’-thiazolidine] ring system. This system involves a spirocyclic compound, where two rings share a single atom .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Antileukemic Activity : Spiro[indoline-3,2′-thiazolidine]-2,4′-diones, related to the mentioned compound, have shown activity in leukemia screen tests, indicating potential antileukemic properties. The synthesis involves cyclocondensation of isatin-3-imines with α-mercaptoacids, highlighting a pathway for preparing analogs with potential biological activities (Rajopadhye & Popp, 1987).
- Antimicrobial and Anticancer Activity : Some new spiro[indol-thiazolidon-2,4-diones] synthesized by cyclocondensation processes exhibited significant antimicrobial activity. Their structures were confirmed through various analytical techniques, and in vitro antimicrobial activities were tested, showing potential as new antimicrobial agents (Al-Romaizan, 2020). Additionally, related spiro compounds have been evaluated for their anticancer activity, suggesting their relevance in developing new cancer therapies (Kaminskyy et al., 2011).
Chemical Synthesis Advances
- Microwave-Induced Synthesis : Improved synthesis methods under microwave irradiation have been developed for trifluoromethyl substituted spiro compounds, offering advantages such as reduced reaction times and higher yields. This method indicates a greener and more efficient synthesis route for such complex molecules (Dandia et al., 1997).
- Ionic Liquid Mediated Synthesis : A one-pot, three-component synthesis approach in an ionic liquid medium has been shown to be an effective method for synthesizing novel spiro[indoline-3,2′-thiazolidine]-2,4′(1H)-diones, highlighting the role of green chemistry in facilitating complex reactions (Jain et al., 2013).
Material Science Applications
- Catalysis : Research on using magnetically separable nanocatalysts for the synthesis of novel spiro compounds indicates potential applications in material science, particularly in the development of new catalytic processes that are both efficient and environmentally friendly (Kefayati et al., 2016).
Propiedades
IUPAC Name |
3-(3,4-difluorophenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F5N2O2S/c25-18-9-8-16(11-19(18)26)31-21(32)13-34-23(31)17-6-1-2-7-20(17)30(22(23)33)12-14-4-3-5-15(10-14)24(27,28)29/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVNKQILBQMNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F)C5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F5N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(3,4-Difluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

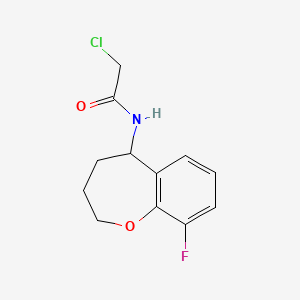
![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)
![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)
![5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)
![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476916.png)
![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)
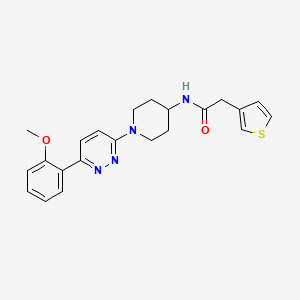
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)
![5-(4-fluorobenzyl)-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2476920.png)
